3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a pyridine ring . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, triazole, and pyridine rings would give the molecule a rigid, planar structure in these regions. The fluorophenyl group would likely add some degree of electronic polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and triazole rings might participate in reactions involving their nitrogen atoms, while the fluorophenyl group could undergo reactions involving the carbon-fluorine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the strength of its chemical bonds .Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to targetLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that it might interact with its target throughhydrophobic bonds and van der Waals interactions . These interactions could stabilize the compound within the active site of the target protein, potentially altering its function .
Biochemical Pathways
Given its potential target, it may influence theleukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .
Pharmacokinetics
Similar compounds have been designed with excellent drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Based on its potential target, it could potentially modulate inflammatory responses by reducing the production of leukotrienes .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-26-18(10-17(24-26)13-2-4-14(20)5-3-13)19(28)22-11-15-12-27(25-23-15)16-6-8-21-9-7-16/h2-10,12H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNRUMFJCLIHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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